3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one
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Overview
Description
3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group, a cyclopentene ring, and a butanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of acyl ketene dithioacetals . This process typically requires specific reaction conditions, including the use of inert gases and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentene ring and butanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopenten-3-one
- 1-Cyclopenten-5-one
- 2-Cyclopentenone
- Cyclopent-2-en-1-one
- Cyclopenten-3-one
Uniqueness
3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound possesses an amino group that enhances its reactivity and potential for forming hydrogen bonds .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-amino-1-(cyclopenten-1-yl)butan-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(10)9(11)6-8-4-2-3-5-8/h4,7H,2-3,5-6,10H2,1H3 |
InChI Key |
UDSASXDAQLKHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CCCC1)N |
Origin of Product |
United States |
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